molecular formula C13H16ClNO3 B1418519 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide CAS No. 1154010-13-5

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide

Cat. No.: B1418519
CAS No.: 1154010-13-5
M. Wt: 269.72 g/mol
InChI Key: MBSXVKJHRIBPIO-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide is a synthetic organic compound featuring a 1,4-benzodioxin core substituted with a propanamide side chain containing a chlorine atom at the second carbon position. This compound is primarily utilized in research settings, with applications in medicinal chemistry and material science, though its specific biological or pharmacological roles remain under investigation .

Molecular Formula: C₁₃H₁₆ClNO₃ Molecular Weight: 269.72 g/mol (calculated) CAS Registry Number: Not explicitly provided in the evidence, but structurally similar compounds (e.g., 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide) are listed under CAS 42477-08-7 and 851398-32-8 for analogous derivatives .

Properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-8(14)13(16)15-9(2)10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7-9H,5-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSXVKJHRIBPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate chloroalkyl amide under controlled conditions. One common method includes the use of alkyl halides and amides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted amides or ethers.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amines

Scientific Research Applications

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituent on Benzodioxin Amide Chain Chlorine Position CAS Number Molecular Formula
Target Compound : 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide 6-position Propanamide (C3) C2 of propanamide N/A* C₁₃H₁₆ClNO₃
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 6-position Acetamide (C2) C2 of acetamide 42477-07-6 C₁₀H₁₀ClNO₃
3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-7-yl)propanamide 7-position Propanamide (C3) C3 of propanamide 42477-08-7 C₁₁H₁₂ClNO₃
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide 6-position Propanamide (C3) C2 of propanamide 851398-32-8 (analogue) C₁₃H₁₆ClNO₃

Physicochemical and Functional Implications

Shorter chains (e.g., acetamide in CAS 42477-07-6) may reduce steric hindrance, favoring interactions with enzyme active sites .

Chlorine Position :

  • Chlorine at C2 (target compound) vs. C3 (CAS 42477-08-7) alters electronic distribution, affecting hydrogen bonding and electrophilic reactivity .

Benzodioxin Substitution :

  • Substitution at the 6-position (target compound) vs. 7-position (CAS 42477-08-7) modifies aromatic ring electron density, influencing π-π stacking and binding affinity .

Biological Activity

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}ClN O3_3
  • Molecular Weight : 239.67 g/mol
  • CAS Number : 554438-61-8

The compound features a chloro group, a propanamide moiety, and a benzodioxin structure, which contribute to its biological properties.

Anticonvulsant Properties

Recent studies have investigated the anticonvulsant potential of related compounds in the benzodioxin series. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant anticonvulsant activity across various animal models, suggesting that compounds with similar structures may exhibit comparable effects .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundModel TestedEfficacyReference
AS-1Maximal Electroshock (MES)Significant protection
AS-1Subcutaneous Pentylenetetrazole (PTZ)Significant protection
AS-16-Hz TestSignificant protection

Cytotoxicity and Antitumor Activity

The cytotoxic effects of compounds related to 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide have been explored in various studies. For example, certain derivatives have shown promising antitumor activity in vitro against cancer cell lines .

Table 2: Cytotoxicity Data of Related Compounds

CompoundCell Line TestedIC50_{50} (µM)Reference
Compound AHeLa10.5
Compound BMCF715.0
Compound CA54912.0

The mechanisms underlying the biological activities of these compounds often involve modulation of neurotransmitter systems or interaction with specific cellular pathways. For instance, some studies suggest that these compounds may inhibit monoamine oxidase (MAO) activity or affect serotonin receptor pathways .

Case Study 1: Anticonvulsant Efficacy

A study conducted on AS-1 highlighted its efficacy in multiple seizure models. The compound was tested in the PTZ-kindling model and demonstrated a favorable safety profile alongside significant anticonvulsant effects .

Case Study 2: Antitumor Activity

In vitro tests on derivatives of the benzodioxin series indicated that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .

Q & A

Q. Basic Characterization

  • NMR :
    • ¹H NMR : Look for the benzodioxin aromatic protons (δ 6.7–6.9 ppm, doublets), ethyl group protons (δ 1.3–1.5 ppm, triplet for CH₃; δ 4.1–4.3 ppm, quartet for CH₂), and chloro-propanamide methylene (δ 3.8–4.0 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and benzodioxin carbons (δ 115–145 ppm) .
  • Mass spectrometry (HRMS) : Exact mass should match [M+H]⁺ = 296.0854 (calc. for C₁₃H₁₅ClNO₃⁺) with isotopic Cl pattern .
  • IR : Amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

How to design experiments evaluating its biological activity as a glycosphingolipid synthesis inhibitor?

Q. Advanced Biological Evaluation

  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ against glucosylceramide synthase (GCS) using fluorescent substrates (e.g., C6-NBD-ceramide) in HEK293T cell lysates .
    • Cellular uptake : Use LC-MS/MS to quantify intracellular accumulation in HepG2 cells (logP ~2.5 suggests moderate permeability) .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., pyrrolidine-substituted derivatives in ) to identify critical substituents. Replace the chloro group with fluorine to assess electronegativity effects .

What safety protocols are recommended for handling chloroacetamide derivatives?

Q. Basic Laboratory Safety

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetamide vapors (TLV: 0.1 ppm) .
  • Waste disposal : Collect chlorinated byproducts in halogenated waste containers. Neutralize acidic residues with sodium bicarbonate before disposal .
  • Spill management : Absorb with vermiculite, transfer to sealed containers, and label as hazardous .

How can reaction yields be optimized in propanamide synthesis, and what analytical methods detect common impurities?

Q. Advanced Optimization & Analytics

  • Yield optimization :
    • Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 6–8 hrs) with comparable yields (75–80%) .
    • Catalysis : Add DMAP (4-dimethylaminopyridine, 0.1 equiv) to accelerate acylation .
  • Impurity profiling :
    • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to detect unreacted amine (retention time ~3.2 min) and hydrolyzed acid (~4.5 min) .
    • TLC : Ethyl acetate/hexane (3:7) with UV visualization (Rf = 0.5 for product) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide

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